3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
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Overview
Description
3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a useful research compound. Its molecular formula is C12H11ClN2O4 and its molecular weight is 282.68. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Properties
The compound has been evaluated for its antiproliferative activity against various human cancer cell lines, including prostate, colorectal adenocarcinoma, breast cancer, and hepatocellular cancer. It showed promising activity, suggesting potential use in cancer treatment. Notably, a study demonstrated that certain organotin(IV) compounds, including those with derivatives of this compound, had significant cytotoxic effects against these cancer cell lines, with varying degrees of effectiveness across different cell types (Pantelić et al., 2021).
Structural Analysis
Another aspect of research has focused on the structural analysis and synthesis of derivatives of this compound. The precise identification of the structures and regioisomers of such compounds, which often requires advanced techniques like X-ray crystallography, is crucial for understanding their properties and potential applications (Kumarasinghe et al., 2009).
Synthesis and Evaluation for Pharmacological Applications
There has been significant interest in synthesizing new derivatives of this compound and evaluating their pharmacological properties. These efforts aim to explore the compound's utility in various medical applications, such as antimicrobial and anticancer activities. For example, a study detailed the preparation of pyrazoline-based derivatives and their evaluation for antimicrobial activity, hinting at the compound's potential versatility in drug development (Patel et al., 2013).
Enantioselective Synthesis
The enantioselective synthesis of analogues of this compound has also been a subject of study. This process is significant for creating specific enantiomers of a compound, which can have different biological activities and therapeutic profiles. For instance, the synthesis of both enantiomers of a related compound, ATPA, has been described, showcasing the importance of stereochemistry in drug design (Pajouhesh et al., 2000).
Corrosion Inhibition
Research has also been conducted on the use of derivatives of this compound in corrosion inhibition. This application is crucial in industrial settings where materials are exposed to corrosive environments. Studies have shown that certain derivatives can effectively inhibit corrosion, particularly in metals like mild steel (Olasunkanmi & Ebenso, 2019).
Mechanism of Action
Mode of Action
Without knowledge of the specific targets, it’s challenging to describe the exact mode of action of this compound. Based on its structural similarity to other imidazolidinone derivatives, it could potentially interact with various enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Imidazolidinone derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDZJFLKBPWFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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